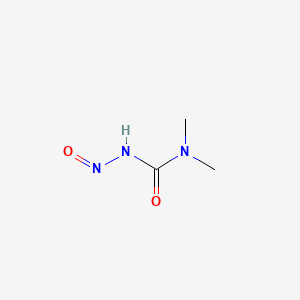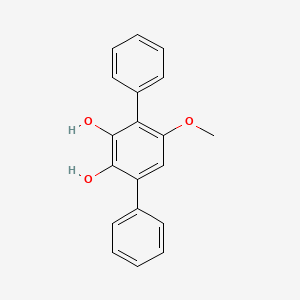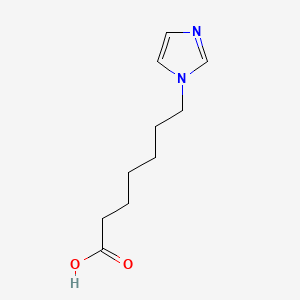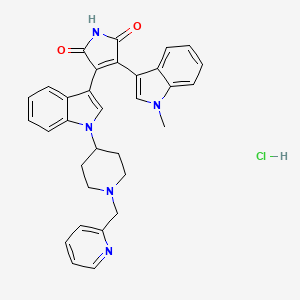
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. . This compound is particularly notable for its application in enzymatic assays, where it serves as a chromogenic substrate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide typically involves the stepwise coupling of protected amino acids The process begins with the protection of the amino group of leucine using a butyloxycarbonyl (Boc) group This is followed by the coupling of glycine and arginine, which are also protected by Boc groupsThe reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .
化学反应分析
Types of Reactions
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the release of individual amino acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The Boc protecting groups can be removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin and chymotrypsin are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc groups.
Major Products Formed
Hydrolysis: Leucine, glycine, arginine, and 4-nitroaniline.
Reduction: Butyloxycarbonyl-leucyl-glycyl-arginine-4-aminoanilide.
Substitution: Deprotected peptide ready for further modification.
科学研究应用
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide is widely used in scientific research, particularly in the following areas:
Biochemistry: As a chromogenic substrate in enzymatic assays to measure protease activity.
Medicine: In the development of diagnostic assays for detecting protease activity in various diseases.
Chemistry: For studying peptide synthesis and modification techniques.
Industry: In the production of diagnostic kits and research reagents.
作用机制
The mechanism of action of butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide involves its interaction with proteolytic enzymes. When the peptide bond is hydrolyzed by an enzyme, the 4-nitroanilide group is released, producing a color change that can be measured spectrophotometrically. This allows for the quantification of enzyme activity. The molecular targets are the active sites of proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes .
相似化合物的比较
Similar Compounds
- Butyloxycarbonyl-leucyl-glycyl-arginyl-para-nitroanilide
- N-tert-butoxycarbonyl-leucyl-glycyl-arginine-para-nitroanilide
- N-tert-butoxycarbonyl-leucyl-glycyl-arginine-4-aminoanilide
Uniqueness
Butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide is unique due to its specific sequence and the presence of the 4-nitroanilide group, which provides a chromogenic property. This makes it particularly useful in enzymatic assays where a colorimetric readout is required .
属性
CAS 编号 |
68223-96-1 |
|---|---|
分子式 |
C25H40N8O7 |
分子量 |
564.6 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H40N8O7/c1-15(2)13-19(31-24(37)40-25(3,4)5)21(35)29-14-20(34)32-22(36)18(7-6-12-28-23(26)27)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19,30H,6-7,12-14H2,1-5H3,(H,29,35)(H,31,37)(H4,26,27,28)(H,32,34,36)/t18-,19-/m0/s1 |
InChI 键 |
IKXPCCLLQHNDIH-OALUTQOASA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
同义词 |
oc-Leu-Gly-Arg-pNA butyloxycarbonyl-leucyl-glycyl-arginine-4-nitroanilide butyloxycarbonyl-leucyl-glycyl-arginyl-para-nitroanilide N-tert-butoxycarbonyl-L-leucyl-L-glycyl-L-arginine-p-nitroaniline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B1200310.png)
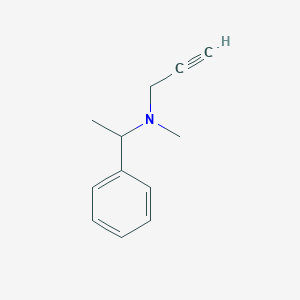


![(7S,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-7,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1200318.png)
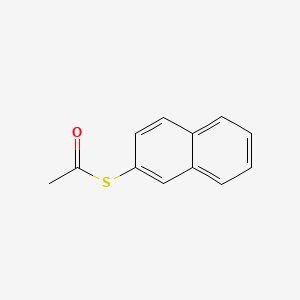

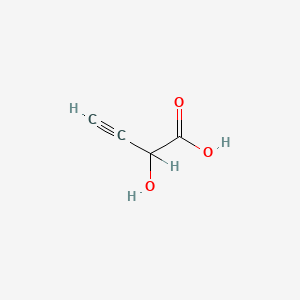
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol](/img/structure/B1200324.png)
